5-Methoxypyrazin-2(1H)-one
Description
Significance of Pyrazinone Scaffolds in Modern Chemical Synthesis and Biological Science
The pyrazinone core, a six-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Its unique electronic properties and versatile substitution patterns allow for the creation of a vast array of derivatives with diverse biological activities. researchgate.netresearchgate.net Pyrazinone-containing molecules have been found to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral properties. dur.ac.uknih.gov
The utility of the 2(1H)-pyrazinone scaffold is underscored by its presence in both natural products and synthetic drugs. nih.gov For instance, favipiravir, a pyrazinone derivative, is an approved antiviral medication. nih.gov This structural motif is also a key component in compounds developed as inhibitors for various enzymes, highlighting its importance in drug design and discovery programs. researchgate.net The ability of the pyrazinone ring to act as a versatile building block has made it a focal point for synthetic chemists aiming to construct complex, biologically active molecules. nih.gov
Overview of Methoxypyrazinone Research Trajectories
The introduction of a methoxy (B1213986) group to the pyrazinone scaffold, creating methoxypyrazinones, further expands the chemical space and potential applications of these compounds. Methoxypyrazines are found in nature, contributing to the aroma and flavor profiles of various foods and beverages. researchgate.net In the realm of synthetic chemistry, research has explored the synthesis and properties of various methoxypyrazine derivatives.
A notable aspect of pyrazinones is their existence in tautomeric forms. Specifically, 2-hydroxypyrazines can exist in equilibrium with their 2(1H)-pyrazinone counterparts. This is exemplified by the compound 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine, which is also known by its tautomeric name, 3,6-dibenzyl-5-methoxy-1H-pyrazin-2-one. nih.gov This tautomerism is a critical consideration in their synthesis and biological activity.
Research has led to the isolation and characterization of complex natural products containing the 5-methoxypyrazin-2-ol moiety, the tautomer of 5-methoxypyrazin-2(1H)-one. One such example is (S)-6-((1H-indol-3-yl)methyl)-3-(sec-butyl)-5-methoxypyrazin-2-ol, which was isolated from a marine-derived fungus. mdpi.com The structural elucidation of this compound, including its spectroscopic data, provides valuable insights into the chemical nature of this scaffold. mdpi.com
| Compound Name | CAS Number | Molecular Formula | Key Feature |
| 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine | 132213-65-1 | C19H18N2O2 | Demonstrates pyrazinone-hydroxypyrazine tautomerism. nih.gov |
| (S)-6-((1H-indol-3-yl)methyl)-3-(sec-butyl)-5-methoxypyrazin-2-ol | Not Available | C20H25N3O2 | A natural product containing the 5-methoxypyrazin-2-ol core. mdpi.com |
Academic Research Objectives for this compound Investigations
Despite the broad interest in pyrazinones and their methoxy derivatives, dedicated research focusing solely on the parent compound, this compound, remains limited. This knowledge gap presents a compelling opportunity for academic investigation. Future research endeavors should be directed towards several key objectives:
Development of a robust and efficient synthesis: A primary goal is to establish a reliable synthetic route to produce this compound in high yield and purity. This would enable further chemical and biological studies. General methods for pyrazinone synthesis, such as the condensation of α-amino amides with 1,2-dicarbonyl compounds, could be adapted for this purpose. nih.gov
Thorough chemical characterization: Comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, is crucial to fully characterize the structure and properties of this compound and to study its tautomeric equilibrium with 5-methoxypyrazin-2-ol. The existing data for its derivatives can serve as a valuable reference.
Exploration of biological activity: Given the diverse bioactivities of the pyrazinone scaffold, a key objective is to screen this compound for a range of pharmacological effects. This could include assays for antibacterial, antifungal, anticancer, and antiviral activity.
Investigation as a synthetic building block: Research should explore the utility of this compound as a versatile intermediate for the synthesis of more complex and potentially more potent derivatives. Its functional groups offer multiple points for chemical modification.
To facilitate future research, the following table provides a summary of key physical and chemical properties of a closely related compound, which can be used for comparative analysis.
| Property | Value (for (S)-6-((1H-indol-3-yl)methyl)-3-(sec-butyl)-5-methoxypyrazin-2-ol) | Reference |
| Molecular Formula | C20H25N3O2 | mdpi.com |
| Appearance | Colorless crystals | mdpi.com |
| ¹H NMR (CDCl₃, δ in ppm) | 8.13 (brs, 1H, NH-1'), 7.63 (d, J = 7.9 Hz, 1H, H-4'), 7.36 (d, J = 8.1 Hz, 1H, H-7'), 7.18 (t, J = 7.5 Hz, 1H, H-6'), 7.11 (t, J = 7.5 Hz, 1H, H-5'), 7.02 (s, 1H, H-2'), 4.09 (s, 2H, H₂-8'), 3.98 (s, 3H, OCH₃), 2.59 (m, 1H, H-1''), 1.63 (m, 2H, H₂-2''), 1.25 (d, J = 6.9 Hz, 3H, H₃-3''), 0.89 (t, J = 7.4 Hz, 3H, H₃-4'') | mdpi.com |
| ¹³C NMR (CDCl₃, δ in ppm) | 153.3 (C-2), 149.8 (C-3), 148.7 (C-5), 136.4 (C-7a'), 128.7 (C-6), 127.7 (C-3a'), 123.0 (C-2'), 122.3 (C-6'), 119.7 (C-5'), 111.3 (C-7'), 109.2 (C-3'), 52.8 (OCH₃), 37.1 (C-1''), 29.8 (C-2''), 29.5 (C-8'), 19.1 (C-3''), 11.8 (C-4'') | mdpi.com |
By pursuing these research objectives, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in both fundamental chemistry and applied biological sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-3-6-4(8)2-7-5/h2-3H,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONILYRWHLEPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573801 | |
| Record name | 5-Methoxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134510-06-8 | |
| Record name | 5-Methoxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Chemistry of 5 Methoxypyrazin 2 1h One Scaffolds
Functionalization of the Pyrazinone Core
The pyrazinone ring can be functionalized at its carbon and nitrogen atoms through a range of reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings. These methods provide access to a diverse array of substituted pyrazinone derivatives.
Nucleophilic Substitution Reactions at the Pyrazinone C-3 Position
The C-3 position of the pyrazinone ring, when appropriately activated with a leaving group such as a halogen, is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups. For instance, 3,5-dichloro-2(1H)-pyrazinones can be selectively derivatized at the C-3 position. nih.govrsc.org
Common nucleophiles used in these reactions include:
Amines: Reaction with various amines introduces amino functionalities. For example, treatment of a 3,5-dichloro-2(1H)-pyrazinone with an amine in the presence of a base like triethylamine (B128534) facilitates the substitution of the C-3 chloro group. udg.edu
Carbamates and Ureas: tert-Butyl carbamate (B1207046) and tert-butylurea (B72671) can be introduced at the C-3 position via palladium-catalyzed Buchwald N-arylation coupling. nih.gov
Alkoxides and Thiolates: While not as commonly cited for the 5-methoxy derivative specifically, related chloropyrazines undergo substitution with alkoxides (like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide) and thiolates (like sodium benzyl sulphide). rsc.org
These reactions are often regioselective, with the C-3 position being more reactive than the C-5 position in certain substrates. nih.govrsc.org
Metal-Catalyzed Cross-Coupling Reactions at C-3 and C-5
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazinone scaffolds. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. wiley-vch.de
Key cross-coupling reactions employed for functionalizing the pyrazinone core include:
Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with a halide. It has been used to introduce aryl and heteroaryl groups at both the C-3 and C-5 positions of the pyrazinone ring. For example, a 3,5-dichloro-2(1H)-pyrazinone can be selectively coupled with boronic acids at the C-3 position. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been utilized in the synthesis of various heterocyclic compounds, including azaindoles, starting from appropriately substituted pyridines. mdpi.com While specific examples on 5-methoxypyrazin-2(1H)-one are less common in the provided results, the general methodology is applicable. wiley-vch.demdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has been used to introduce amino groups and N-linked heterocycles at the C-3 position of the pyrazinone ring. nih.gov
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. eie.grmdpi.com
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrazinone Scaffolds
| Coupling Reaction | Position | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | C-3 | 3,5-dichloro-2(1H)-pyrazinone, Arylboronic acid | Pd(OAc)₂, Xantphos | C-linked heterocycle |
| Buchwald-Hartwig | C-3 | 3,5-dichloro-2(1H)-pyrazinone, tert-butyl carbamate | Pd(OAc)₂, Xantphos | N-linked carbamate |
| Sonogashira | C-3/C-5 | Aryl halide, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted pyrazinone (general) |
Strategies for Halogen Atom Deletion
In some synthetic routes, the removal of a halogen atom from the pyrazinone core is a necessary step. This dehalogenation can be achieved through various reductive methods. One common strategy involves catalytic hydrogenation, where the halogenated compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) and a base. Another approach is the use of a reducing agent such as zinc dust in acetic acid. These methods are effective for the removal of bromine and chlorine atoms from the pyrazinone ring. dur.ac.uk
Intra- and Intermolecular Cycloaddition Reactions of the Azadiene System
The pyrazinone ring contains a 1-azadiene system, which can participate in cycloaddition reactions, acting as a 4π component in Diels-Alder type reactions. scirp.org These reactions are valuable for the construction of more complex, fused heterocyclic systems.
Intermolecular Cycloadditions: The 1-azadiene moiety of the pyrazinone can react with various dienophiles. The reactivity of the azadiene is influenced by the substituents on the ring. scirp.org Electron-withdrawing groups can enhance the reactivity towards electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. Conversely, electron-donating groups can increase reactivity with electron-deficient dienophiles. scirp.org For example, 1,2,4,5-tetrazines, which are also azadienes, undergo effective cycloaddition reactions with dienophiles like norbornadiene. nih.gov
Intramolecular Cycloadditions: When a dienophile is tethered to the pyrazinone scaffold, intramolecular cycloaddition can occur, leading to the formation of bridged or fused ring systems. pku.edu.cnbeilstein-journals.org These reactions can be promoted thermally or photochemically. beilstein-journals.org The stereochemical outcome of these reactions is often highly controlled, providing a route to complex polycyclic architectures. pku.edu.cnsioc-journal.cn
Rational Design and Synthesis of Labeled Analogues for Mechanistic Research
The rational design and synthesis of labeled analogues are crucial for elucidating reaction mechanisms and understanding the structure-activity relationships of bioactive molecules. nih.govrsc.orgrsc.orgnih.gov Isotopic labeling, for instance, with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the tracking of atoms through a reaction sequence using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
For this compound derivatives, labeled analogues can be synthesized by incorporating labeled precursors at various stages of the synthesis. For example, a labeled methyl group can be introduced via a labeled methylating agent to study the role of the methoxy (B1213986) group in a particular reaction. Similarly, labeled building blocks can be used in the initial construction of the pyrazinone ring to investigate cyclization mechanisms. This approach provides invaluable insights into the intricate details of chemical transformations involving the pyrazinone scaffold.
Advanced Spectroscopic Characterization and Tautomerism Studies of 5 Methoxypyrazin 2 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
For the ¹H NMR spectrum, the methoxy (B1213986) group (–OCH₃) protons are expected to appear as a singlet in the range of 3.8–4.0 ppm. The two protons on the pyrazinone ring, H-3 and H-6, would appear as distinct signals, likely doublets if coupling to the N-H proton is resolved. The N-H proton itself would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically appearing far downfield (δ > 10 ppm). acgpubs.org
In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is the most deshielded, with an expected chemical shift around 155–160 ppm. The carbon bearing the methoxy group (C-5) would also be significantly deshielded (δ ≈ 150-155 ppm). The remaining ring carbons (C-3 and C-6) and the methoxy carbon would appear at chemical shifts consistent with their electronic environment. researchgate.netrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxypyrazin-2(1H)-one Predicted values are based on data from analogous pyrazinone structures and established substituent effects.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (N-H) | ~12.0 (broad s) | - |
| 2 (C=O) | - | ~157.0 |
| 3 (C-H) | ~6.8 (s) | ~115.0 |
| 5 (C-OCH₃) | - | ~152.0 |
| 6 (C-H) | ~7.1 (s) | ~128.0 |
| -OCH₃ | ~3.9 (s) | ~56.0 |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition (C₅H₆N₂O₂). The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 127.0502, calculated for C₅H₇N₂O₂. acgpubs.org
The fragmentation of 2(1H)-pyrazinones under electron ionization (EI) or electrospray ionization (ESI) typically involves characteristic losses. For this compound, the fragmentation pathway is expected to include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to an [M-15]⁺ ion.
Loss of formaldehyde (B43269) (CH₂O): Another possible fragmentation pathway from the methoxy group, resulting in an [M-30]⁺ ion.
Loss of carbon monoxide (CO): A characteristic fragmentation of lactam rings, producing an [M-28]⁺ ion. This is a key diagnostic fragmentation for the pyrazinone core. researchgate.net
The combination of these fragmentation patterns allows for the confident identification of the different structural motifs within the molecule. nih.govnist.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 126 | [C₅H₆N₂O₂]⁺ | Molecular Ion (M⁺) |
| 111 | [C₄H₃N₂O₂]⁺ | Loss of •CH₃ |
| 98 | [C₄H₆N₂O]⁺ | Loss of CO |
| 96 | [C₄H₄N₂O]⁺ | Loss of CH₂O |
X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis
While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related pyrazinone crystal structures provides a strong basis for predicting its solid-state conformation. acs.orgacs.org X-ray diffraction studies on various substituted pyrazinones reveal that they typically crystallize in the keto (lactam) form. acs.org
A key feature of the solid-state structure of pyrazinones is the formation of hydrogen-bonded dimers. nih.gov In these arrangements, two molecules are linked via intermolecular hydrogen bonds between the N-H donor of one molecule and the carbonyl oxygen (C=O) acceptor of a neighboring molecule, forming a stable, planar, centrosymmetric pair. The pyrazinone ring itself is expected to be largely planar. The methoxy group at the C-5 position would likely lie in or close to the plane of the heterocyclic ring to maximize conjugation.
Table 3: Typical Bond Lengths and Angles for a Pyrazinone Ring Based on Analogous Crystal Structures
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | 1.22 - 1.25 Å |
| N-C=O Bond Length | 1.36 - 1.40 Å |
| C=C Bond Length | 1.34 - 1.38 Å |
| C-N Bond Length (ring) | 1.33 - 1.42 Å |
| N-C-N Bond Angle | 118° - 122° |
| C-C-O Bond Angle | 120° - 124° |
Vibrational Spectroscopy (IR) for Specific Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in this compound. jconsortium.com The spectrum is expected to be dominated by absorptions corresponding to the lactam and methoxy moieties.
The most characteristic bands would include:
N-H Stretch: A medium to strong, potentially broad band in the region of 3200–3400 cm⁻¹, characteristic of the N-H group in the lactam ring. scispace.com
C-H Stretches: Aromatic/vinylic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). acgpubs.org
C=O Stretch (Amide I): A very strong and sharp absorption band between 1640 and 1680 cm⁻¹ is the defining feature of the cyclic amide (lactam) carbonyl group. oup.comjst.go.jpmdpi.com
C=C and C=N Stretches: Medium intensity bands in the 1450–1600 cm⁻¹ region corresponding to the stretching vibrations of the pyrazinone ring.
C-O Stretches: Strong bands associated with the asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy group, typically found in the 1250 cm⁻¹ and 1050 cm⁻¹ regions, respectively.
Table 4: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Lactam N-H |
| 3000 - 3100 | C-H Stretch | Ring C-H |
| 2850 - 2960 | C-H Stretch | -OCH₃ |
| 1640 - 1680 | C=O Stretch | Lactam Carbonyl |
| 1450 - 1600 | C=C / C=N Stretch | Pyrazinone Ring |
| ~1250 | Asymmetric C-O-C Stretch | Methoxy Ether |
| ~1050 | Symmetric C-O-C Stretch | Methoxy Ether |
Investigation of Tautomeric Equilibria in this compound Systems
One of the most important chemical properties of 2(1H)-pyrazinones is their ability to exist in a tautomeric equilibrium with their corresponding 2-hydroxypyrazine (B42338) isomers. thieme-connect.de For the target compound, this involves an equilibrium between the lactam form, this compound, and the lactim form, 2-hydroxy-5-methoxypyrazine. The position of this equilibrium is highly sensitive to the physical state (gas, solution, solid) and the nature of the solvent. acs.orgchemrxiv.org
In the gas phase, theoretical and experimental studies on analogous systems like 2-pyridone/2-hydroxypyridine have shown that the hydroxy (enol or lactim) tautomer is generally the more stable form. mdpi.comresearchgate.net This preference is largely attributed to the gain in aromatic stabilization energy in the hydroxypyridine or hydroxypyrazine ring compared to the non-aromatic or less aromatic pyridone or pyrazinone ring. rsc.org Therefore, it is predicted that in the gas phase, the equilibrium for the this compound system would favor the 2-hydroxy-5-methoxypyrazine tautomer. This equilibrium is established through an intramolecular proton transfer from the nitrogen to the carbonyl oxygen. researchgate.net
In the solution phase, the tautomeric equilibrium is strongly influenced by the polarity and hydrogen-bonding capability of the solvent. encyclopedia.pub For the 2-pyridone/2-hydroxypyridine system, the more polar lactam (keto) form is favored in polar solvents, while both tautomers can coexist in nonpolar solvents. mdpi.com
This principle extends to substituted pyrazinones. Studies on favipiravir, a substituted 3-pyrazinone, demonstrated that the enol tautomer is prevalent in apolar environments, while an increase in solvent polarity, particularly with strong hydrogen-donor solvents like water, favors a significant increase in the keto tautomer concentration. acs.org This is because the highly polar C=O and N-H bonds of the lactam form (this compound) are better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding than the less polar lactim tautomer. Consequently, in polar protic solvents such as water or methanol (B129727), this compound is expected to be the predominant species.
Computational and Theoretical Chemistry of 5 Methoxypyrazin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methoxypyrazin-2(1H)-one at the atomic level. These methods provide a quantitative description of the molecule's electronic distribution and energy, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) for Molecular Orbitals and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scielo.br By calculating the electron density, DFT can accurately predict molecular properties, including the energies and shapes of molecular orbitals. kit.edusapub.org For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate the distribution of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netijarset.com
The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting potential sites for nucleophilic attack. ijarset.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. ijarset.com
Table 1: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which possesses a degree of flexibility, identifying the most stable conformation is crucial for understanding its interactions and reactivity. solubilityofthings.com Computational methods, such as molecular mechanics force fields (e.g., MMFF94) and quantum mechanical calculations, are employed to perform conformational searches and energy minimizations. researchgate.net
The process involves systematically exploring the potential energy surface of the molecule to locate the conformer with the lowest energy, which corresponds to the most stable and populated structure at equilibrium. solubilityofthings.com Energy minimization algorithms adjust the bond lengths, bond angles, and dihedral angles to find the geometry that minimizes steric and electronic strain. The relative energies of different conformers can be used to determine their population distribution according to the Boltzmann distribution.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. researchgate.netmdpi.com These techniques are instrumental in drug discovery and design.
Ligand-Protein Interaction Predictions and Binding Affinity Assessment
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. slideshare.net The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding energetics. researchgate.net The strength of the interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). arxiv.orgbmglabtech.com
These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. slideshare.net Understanding these interactions provides insights into the mechanism of action and can guide the design of more potent derivatives. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | -7.8 | ASN102, LEU154, VAL35 |
| Hypothetical Protease B | -6.5 | GLY88, SER121 |
Note: This table is for illustrative purposes. The protein targets are hypothetical, and the binding affinities and interacting residues are representative values based on studies of similar compounds. mdpi.comchemrevlett.com
Computational-Aided Design of Novel this compound Derivatives
Computational-aided drug design (CADD) leverages molecular modeling to design novel molecules with improved properties. nih.gov Based on the docking results of the parent molecule, new derivatives of this compound can be designed to enhance binding affinity and selectivity for a specific protein target. chemrevlett.com
This process often involves iterative cycles of designing new structures by modifying the parent scaffold, followed by computational evaluation of their binding properties. researchgate.net For instance, functional groups might be added or modified to form additional hydrogen bonds or to improve hydrophobic interactions with the protein's binding pocket. This rational design approach can significantly accelerate the discovery of new and more effective therapeutic agents. researchgate.netnih.gov
Theoretical Mechanistic Studies on Reactions Involving this compound
Theoretical mechanistic studies employ computational methods to investigate the pathways of chemical reactions. For reactions involving this compound, such as its synthesis or metabolic degradation, these studies can provide a detailed understanding of the reaction mechanism at the molecular level.
Mechanistic Biological Investigations and Target Identification for 5 Methoxypyrazin 2 1h One
In Vitro Mechanistic Studies of Cellular Responses
In vitro studies are foundational for understanding how a compound affects cells in a controlled laboratory setting. These experiments would be the first step in characterizing the cellular response to 5-Methoxypyrazin-2(1H)-one.
To determine if this compound affects cell viability through specific pathways, researchers would investigate its impact on apoptosis (programmed cell death) and the cell cycle.
Apoptosis Induction: Apoptosis is a crucial process for removing damaged or cancerous cells. Many therapeutic agents work by inducing this pathway. clockss.org Techniques to measure if the compound induces apoptosis include:
DNA Fragmentation Analysis: Dying cells often exhibit chromatin condensation and DNA degradation. clockss.org Assays using DNA-specific dyes and flow cytometry can detect a sub-G1 peak, which indicates the presence of fragmented DNA, a hallmark of apoptosis. clockss.org
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Fluorometric or colorimetric assays can measure the activity of key caspases (e.g., Caspase-3, -8, -9) in cells treated with the compound.
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based method identifies cells in the early and late stages of apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised, indicating late apoptosis or necrosis.
Cell Cycle Perturbation: Compounds can inhibit cell proliferation by arresting the cell cycle at specific checkpoints (G1, S, G2, or M phase). Flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide is the standard method to assess cell cycle distribution. clockss.org If this compound were to perturb the cell cycle, an accumulation of cells in a particular phase would be observed. clockss.org
Table 1: Example of Hypothetical Cell Cycle Analysis Data This table illustrates the type of data generated from a flow cytometry experiment to assess cell cycle perturbation after a 24-hour treatment.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 65% | 20% | 15% |
| This compound (10 µM) | 63% | 18% | 19% |
| This compound (50 µM) | 45% | 15% | 40% |
Many drugs exert their effects by modulating the activity of specific enzymes. The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a common target in drug discovery. plos.org
To investigate if this compound acts as an mTOR inhibitor, the following studies would be conducted:
Biochemical Assays: Cell-free assays using purified mTOR protein would directly measure the compound's ability to inhibit its kinase activity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, would be determined. plos.org
Western Blot Analysis: In cell-based experiments, researchers would treat cells with the compound and then measure the phosphorylation status of mTOR's downstream targets, such as p70S6K and 4E-BP1. A reduction in the phosphorylation of these proteins would indicate inhibition of the mTOR signaling pathway.
Table 2: Example of Hypothetical mTOR Inhibition Assay Results This table shows potential results from in vitro assays for a compound targeting the mTOR pathway.
| Assay Type | Target | Result (IC50) |
|---|---|---|
| Cell-Free Kinase Assay | mTOR | 0.5 µM |
| Cell-Free Kinase Assay | PI3Kα | > 100 µM |
| Cellular Western Blot (p-p70S6K) | mTORC1 Activity | 1.2 µM |
Analysis of Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbation)
Advanced Target Identification Methodologies
When a compound shows interesting activity in phenotypic screens but its direct molecular target is unknown, advanced methodologies are required for its identification. researchgate.netresearchgate.net
The Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying the direct and indirect protein targets of a small molecule in a native cellular environment. rsc.org The principle behind CETSA is that when a ligand binds to a protein, it typically increases the protein's thermal stability. acs.orgmdpi.com
The workflow involves:
Treating intact cells or cell lysates with the compound or a vehicle control.
Heating the samples across a range of temperatures.
Separating the soluble protein fraction from the aggregated, denatured proteins.
Using quantitative mass spectrometry (MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature. researchgate.net
A protein that binds to this compound would show a shift in its melting curve to a higher temperature compared to the control group. This proteome-wide approach can reveal both the intended target and potential off-targets. rsc.orgresearchgate.net
Genetic and transcriptomic approaches can provide clues about a compound's mechanism of action by observing how it alters gene expression. mtoz-biolabs.com
Gene Expression Profiling: Microarray or RNA-sequencing (RNA-seq) analysis would be performed on cells treated with this compound. By comparing the gene expression profiles of treated cells to control cells, researchers can identify which genes and associated signaling pathways are significantly up- or down-regulated. mtoz-biolabs.com This information can help formulate hypotheses about the compound's molecular target.
CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound. If knocking out a specific gene renders cells resistant to this compound, it suggests that the protein encoded by that gene is either the direct target or a critical component of the pathway affected by the compound.
Once a putative target protein is identified, biophysical techniques are used to confirm and quantify the direct binding interaction between the ligand (the compound) and the target. cymitquimica.com These methods provide crucial validation data. researchgate.net
Commonly used techniques include:
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. A binding interaction is detected as a change in the refractive index, which allows for the determination of binding affinity (KD) and kinetics (on- and off-rates).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about a binding interaction. Chemical shift perturbation (CSP) experiments can map the binding site on the protein by monitoring changes in the chemical shifts of protein residues upon addition of the ligand. researchgate.net
Genetic and Expression Profiling for Molecular Target Elucidation
Elucidation of Cellular Signaling Pathways Triggered by this compound and its Analogues
While direct mechanistic studies detailing the cellular signaling pathways specifically triggered by this compound are not extensively documented in current scientific literature, research on its structural analogues provides significant insights into potential biological activities and molecular targets. The pyrazinone core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. researchgate.netresearchgate.net Investigations into these related molecules have revealed modulation of several key signaling cascades, primarily in the contexts of cancer and infectious diseases. researchgate.netacs.org
Analogues of this compound have been identified as potent inhibitors of several enzymes, including the PIM kinases and the influenza virus polymerase subunit PB2. nih.govrsc.org By examining the downstream effects of these interactions, it is possible to hypothesize the signaling pathways that could be influenced by this compound.
Inhibition of PIM Kinase Signaling
A significant body of research has focused on pyrazinone derivatives as inhibitors of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3). nih.govwiley.comthieme-connect.com These kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them important targets in cancer therapy. frontiersin.org PIM kinases are known to be overexpressed in various hematological malignancies and solid tumors. thieme-connect.com
The signaling pathway influenced by PIM kinase inhibition involves several downstream effector proteins. PIM kinases phosphorylate and regulate the activity of multiple substrates that are critical for cell cycle progression and survival. For instance, inhibition of PIM kinases can lead to the degradation of the c-Myc oncoprotein, a key driver of cell proliferation. wiley.com
Table 1: Activity of Pyrazinone Analogues on PIM Kinase Signaling
| Compound/Analogue Class | Target | Key Downstream Effects | Research Findings |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazinones | PIM-1, PIM-2, PIM-3 | Inhibition of cell growth, modulation of downstream targets. researchgate.net | A novel series of pyrrolo[1,2-a]pyrazinones were identified as potent and selective PIM kinase inhibitors with low micromolar to nanomolar IC50 values. researchgate.netnih.gov |
| 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives | PIM-1, PIM-2 | Dose-dependent degradation of c-Myc. wiley.com | Stereoselective synthesis yielded potent and selective PIM kinase inhibitors with improved pharmacokinetic properties. wiley.com |
| Pyrazole-containing pyrrolo[1,2-a]pyrazinone | PIM-1, PIM-2 | Mild inhibition of PIM-1 and PIM-2. researchgate.net | Identified as a modest inhibitor with IC50 values in the micromolar range. researchgate.net |
Modulation of Viral Replication Pathways
Certain trisubstituted 2(1H)-pyrazinone analogues have been developed as inhibitors of the influenza virus polymerase subunit PB2. rsc.org This subunit is essential for the "cap-snatching" mechanism that the virus uses to initiate the transcription of its own genetic material. By binding to the cap-binding domain of PB2, these compounds block viral RNA replication. nih.govnih.gov
One notable analogue in this class, though not a pyrazinone itself but sharing a similar therapeutic target, is VX-787 (Pimodivir). Studies on VX-787 and related compounds demonstrate that their mechanism of action is highly specific to the viral polymerase and does not significantly modulate general cellular signaling pathways, but rather inhibits a crucial step in the viral life cycle within the host cell. nih.govmedchemexpress.com The development of 2(1H)-pyrazinones as PB2 inhibitors was based on the structure of compounds like VX-787. rsc.org
Table 2: Activity of Pyrazinone Analogues on Viral Polymerase
| Compound/Analogue Class | Target | Mechanism of Action | Research Findings |
|---|---|---|---|
| 1,3,5-trisubstituted-2(1H)-pyrazinones | Influenza RNA-dependent RNA polymerase (PB2 subunit) | Inhibition of viral transcription by blocking the cap-snatching mechanism. rsc.org | Designed based on the structure of VX-787, these compounds replace the pyrimidine (B1678525) ring with a pyrazinone moiety to target the PB2 subunit. rsc.org |
Modulation of Gamma-Secretase and Notch Signaling
Research into methoxypyrazine derivatives has also explored their role as gamma-secretase modulators (GSMs). nih.gov Gamma-secretase is an enzyme complex involved in the cleavage of several transmembrane proteins, most notably the amyloid precursor protein (APP) and the Notch receptor. By modulating gamma-secretase activity, these compounds can alter the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. nih.gov
This activity also directly implicates the Notch signaling pathway, a highly conserved pathway crucial for cell-cell communication, proliferation, differentiation, and apoptosis. A methoxypyrazine analogue (22e) was shown to be well-tolerated in terms of its effect on attenuating Aβ42 production, indicating its potential to modulate this pathway. nih.gov
Table 3: Activity of Methoxypyrazine Analogues on Gamma-Secretase
| Compound/Analogue | Target | Effect on Signaling | Research Findings |
|---|---|---|---|
| Methoxypyrazine analogue (22e) | Gamma-secretase | Attenuation of Aβ42 production. nih.gov | Varying the heterocyclic B-ring to a methoxypyrazine was well tolerated and resulted in a minor decrease in ligand activity for attenuating the production of Aβ42 with an IC50 value of 89 nM. nih.gov |
Applications of 5 Methoxypyrazin 2 1h One in Advanced Chemical Synthesis
Utilization as Versatile Heterocyclic Building Blocks
5-Methoxypyrazin-2(1H)-one and its derivatives are recognized as crucial heterocyclic building blocks in organic synthesis. rsc.org The pyrazinone core is a prevalent feature in numerous natural products with interesting biological activities. nih.govrsc.org The inherent reactivity of the pyrazinone ring, particularly at positions that can be readily functionalized, allows for its incorporation into a wide array of molecular frameworks. nih.govrsc.org
The strategic placement of the methoxy (B1213986) group at the 5-position influences the electronic nature of the ring, thereby guiding its reactivity in various chemical transformations. This substituent can modulate the nucleophilicity and electrophilicity of the pyrazinone system, making it a tunable component for synthetic chemists.
Precursors for Fused Heterocyclic Systems
The pyrazinone ring system serves as a foundational template for the construction of more complex, fused heterocyclic structures. semanticscholar.orgsioc-journal.cn These fused systems are of significant interest due to their prevalence in biologically active molecules and materials science applications. sioc-journal.cn The reactivity of the pyrazinone core allows for annulation reactions, where additional rings are built onto the existing scaffold.
For instance, through carefully designed reaction sequences, the this compound core can be elaborated to form polycyclic structures. mdpi.com These transformations often involve exploiting the reactivity of the nitrogen atoms and the carbon backbone of the pyrazinone ring to form new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn The synthesis of such fused systems is a testament to the versatility of the pyrazinone template in generating molecular diversity. semanticscholar.org
Role in the Synthesis of Pharmacologically Relevant Compounds (Non-Clinical Focus)
The this compound moiety is a key structural component in the development of various classes of pharmacologically relevant compounds. Its utility in medicinal chemistry stems from its ability to act as a rigid scaffold that can present substituents in a well-defined spatial orientation, facilitating interactions with biological targets. nih.gov
Development of Hepatitis C Virus NS3 Protease Inhibitors
The 2(1H)-pyrazinone core has been identified as a valuable scaffold for the design of inhibitors of the Hepatitis C Virus (HCV) NS3 protease, an enzyme crucial for viral replication. google.com Researchers have focused on developing achiral inhibitors based on the pyrazinone structure to overcome challenges associated with stereoisomeric complexity. nih.gov
In the design of these inhibitors, the pyrazinone ring often serves as a P3-P2 building block in peptidomimetic structures. nih.gov The methoxy group, or other substituents on the pyrazinone core, can be strategically varied to optimize binding affinity and pharmacokinetic properties. nih.gov Molecular modeling studies have shown that substituents on the pyrazinone core can occupy specific pockets of the enzyme's active site, highlighting the importance of this scaffold in achieving potent and selective inhibition.
A significant advantage of the pyrazinone-based inhibitors is their potential to be effective against drug-resistant variants of the HCV NS3 protease. nih.gov The unique structural features of these inhibitors, which are distinct from traditional peptide-based drugs, may allow them to evade common resistance mechanisms. nih.gov
| Inhibitor Scaffold | Target | Key Structural Feature | Significance |
|---|---|---|---|
| 2(1H)-pyrazinone | HCV NS3 Protease | Achiral pyrazinone core | Potential activity against drug-resistant variants. nih.gov |
| Dipeptidomimetic pyrazinone | HCV NS3 Protease | Elongated substituents at R(6) | Occupancy of the S2 pocket, improved inhibitory potency. nih.gov |
Synthesis of CRF1R Antagonists
Corticotropin-releasing factor 1 receptor (CRF1R) antagonists are being investigated for their potential in treating stress-related disorders. nih.govmdpi.com The 2(1H)-pyrazinone scaffold has been utilized as a core structure in the development of potent and selective CRF1R antagonists. nih.govudg.edu
The synthesis of these antagonists often involves the derivatization of a dihalo-2(1H)-pyrazinone intermediate. nih.govudg.edu Palladium-catalyzed cross-coupling reactions are commonly employed to introduce various aryl and heteroaryl groups at specific positions on the pyrazinone ring. nih.govudg.edu This modular synthetic approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal antagonist activity. The 5-methoxy substituent can play a role in modulating the electronic properties and, consequently, the biological activity of these compounds.
| Compound Class | Target | Synthetic Strategy | Key Finding |
|---|---|---|---|
| 5-Arylamino-2(1H)-pyrazinones | CRF1R | Palladium-catalyzed cross-coupling | Identification of potent antagonists. nih.govudg.edu |
| 5-Halo-2(1H)-pyrazinone derivatives | CRF1R | Base-mediated or palladium-catalyzed amination | Versatile route to a family of CRF1R antagonists. nih.govudg.edu |
Preparation of Gamma-Secretase Modulators
Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. nih.govmedchemexpress.comnih.gov Gamma-secretase modulators (GSMs) are a class of compounds that aim to alter the activity of this enzyme to reduce the production of the toxic Aβ42 peptide. nih.govd-nb.info
| Compound Series | Target | Effect | Significance |
|---|---|---|---|
| Methoxypyridine-containing analogs | Gamma-secretase | Modulation of Aβ peptide production | Potential as a disease-modifying therapeutic for Alzheimer's disease. nih.gov |
| Tetrahydroindazole derivatives | Gamma-secretase | Altered Aβ peptide profile | Identification of potent and metabolically stable GSMs. nih.gov |
Development of Novel Synthetic Reagents and Catalysts Derived from this compound
While the direct application of this compound as a catalyst is not extensively documented, the broader class of pyrazine (B50134) derivatives holds potential for the development of novel reagents and catalysts. researchgate.netresearchgate.net The nitrogen atoms within the pyrazine ring can act as ligands for metal centers, forming organometallic complexes that can catalyze a variety of organic transformations. ucc.ienobelprize.org
The principles of green chemistry encourage the development of catalysts that are efficient, selective, and reusable. researchgate.net Heterocyclic compounds like pyrazines are attractive scaffolds for catalyst design due to their tunable electronic and steric properties. msesupplies.com Future research may explore the derivatization of this compound to create novel ligands for transition metal catalysts or to develop new organocatalysts for asymmetric synthesis. researchgate.netucc.ie The inherent chirality and functional group handles on some pyrazinone derivatives could be exploited to create enantioselective catalysts.
Advanced Analytical Method Development for 5 Methoxypyrazin 2 1h One Research
Chromatographic Techniques
Chromatography stands as a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. wjpmr.com For 5-Methoxypyrazin-2(1H)-one, both liquid and gas chromatography platforms offer distinct advantages depending on the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally sensitive compounds like this compound. wjpmr.com The development of a robust HPLC method is a systematic process involving the optimization of several chromatographic parameters to achieve the desired separation. scispace.com
A reversed-phase HPLC (RP-HPLC) method is often the preferred starting point due to its versatility in handling compounds with diverse polarities. scispace.com For this compound, a typical method would involve a C18 stationary phase, which provides excellent retention for moderately polar compounds. The mobile phase composition, a critical factor influencing retention and selectivity, would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and ensure peak shape integrity. semanticscholar.orgpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler analyses, while gradient elution, where the solvent strength is increased during the run, is necessary for complex samples containing analytes with a wide range of polarities. lcms.cz Detection is commonly performed using a UV-Vis detector set at the maximum absorbance wavelength (λmax) of the analyte. jrespharm.com
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. semanticscholar.orgsciencescholar.us Validation confirms the method's reliability through the assessment of several key performance characteristics. scispace.com
Key HPLC Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. scispace.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. jrespharm.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. scispace.com
Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies on spiked samples. globalresearchonline.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). globalresearchonline.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sciencescholar.us
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sciencescholar.us
Table 1: Hypothetical Validation Summary for an RP-HPLC Method for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (R²) | R² ≥ 0.999 | 0.9997 |
| Range | Defined by application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (% RSD) | ≤ 2% | 0.85% |
| LOD | Signal-to-Noise Ratio ~3:1 | 0.15 µg/mL |
| LOQ | Signal-to-Noise Ratio ~10:1 | 0.50 µg/mL |
Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the separation and identification of volatile and semi-volatile compounds. nih.govchemrxiv.org While this compound itself has limited volatility, GC-MS is invaluable for studying its volatile precursors, degradation products, or metabolites that may be present in a biological or environmental sample. spectroscopyonline.commdpi.com The process involves injecting the sample into a heated port to vaporize the analytes, which are then swept by an inert carrier gas onto a long, thin capillary column. Separation occurs based on the analytes' boiling points and interactions with the column's stationary phase. nih.gov As compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information for identification. spectroscopyonline.com
For highly complex samples, conventional one-dimensional GC-MS may not provide adequate separation, leading to co-eluting peaks. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution by significantly enhancing separation capacity. This technique uses two different columns connected by a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them rapidly onto the second, shorter column for an additional separation, typically based on a different mechanism (e.g., nonpolar followed by polar). nih.gov When coupled with a fast-scanning detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-MS can resolve hundreds or even thousands of compounds from a single sample, making it ideal for untargeted metabolomics studies and the detection of trace-level analytes. uni-bonn.de This enhanced resolution is particularly beneficial for separating isomeric pyrazines and related metabolites that may be difficult to distinguish with conventional GC-MS.
Effective sample preparation is critical for the successful analysis of volatile metabolites by GC-MS. Headspace solid-phase microextraction (HS-SPME) is a simple, fast, and solvent-free technique for extracting and concentrating volatile and semi-volatile analytes from a sample matrix. mdpi.comresearchgate.net The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber coating. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed for analysis. mdpi.com
The efficiency of HS-SPME is dependent on several factors that must be optimized for each application. nih.gov These include the type of fiber coating, extraction time, extraction temperature, and sample matrix properties. nih.govnih.gov For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of volatile compounds. nih.govnih.gov
Table 2: Example of HS-SPME Parameter Optimization for Pyrazine (B50134) Analysis
| Parameter | Range Tested | Optimal Condition | Rationale |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS; PDMS; PA | DVB/CAR/PDMS | Provides the highest extraction efficiency for a broad range of pyrazines. nih.gov |
| Extraction Temperature | 40 - 80 °C | 60 °C | Balances analyte volatility and partitioning into the headspace without causing thermal degradation. nih.gov |
| Extraction Time | 20 - 60 min | 50 min | Allows sufficient time for analytes to adsorb to the fiber, approaching equilibrium. nih.gov |
| Equilibrium Time | 5 - 20 min | 15 min | Ensures a stable concentration of volatiles in the headspace before fiber exposure. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Multi-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)
Derivatization Strategies for Enhanced Analytical Detection
Many polar compounds, including those with hydroxyl (-OH) or amine (-NH) groups, exhibit poor chromatographic behavior in GC, such as broad peak shapes and low response. jfda-online.com Chemical derivatization is a sample preparation technique used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis. nih.govjfda-online.com
This compound can exist in a tautomeric equilibrium with its hydroxypyrazine form, 2-hydroxy-5-methoxypyrazine. This hydroxyl group, along with the N-H group in the pyrazinone ring, is polar and can lead to poor performance in GC analysis. Trimethylsilylation is a common and effective derivatization technique to address this issue. nih.gov The method involves reacting the analyte with a silylating reagent to replace the active hydrogen atoms of the polar functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
This conversion increases the volatility and thermal stability of the molecule, resulting in sharper, more symmetrical peaks and improved detection limits in GC-MS. tcichemicals.com A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most widely used due to its high reactivity. sigmaaldrich.com The choice of reagent and reaction conditions (temperature and time) depends on the specific functional groups present and their steric hindrance. sigmaaldrich.comtcichemicals.com This approach has been successfully applied to the analysis of other hydroxypyrazines, demonstrating its utility for related structures.
Table 3: Common Trimethylsilylation Reagents for GC Derivatization
| Reagent Abbreviation | Full Chemical Name | Primary Target Functional Groups |
|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Alcohols, phenols, carboxylic acids, amines, amides. sigmaaldrich.com |
| TMCS | Chlorotrimethylsilane | Often used as a catalyst with other silylating agents. tcichemicals.com |
| TMSI | N-Trimethylsilylimidazole | Highly reactive towards alcohols and phenols; does not react with amines. tcichemicals.com |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Similar to BSTFA, but byproducts are more volatile. |
| HMDS | Hexamethyldisilazane | A weaker silylating agent, often used with TMCS for sugars and alcohols. |
Isotope Dilution Methods for Accurate Quantification
Isotope Dilution Analysis (IDA), particularly Stable Isotope Dilution Analysis (SIDA), stands as a premier method for the precise quantification of chemical substances. wikipedia.org It is recognized as a primary measurement method due to its high metrological accuracy, which is directly traceable to the International System of Units (SI). isc-science.com The fundamental principle of IDA involves adding a known quantity of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled this compound—to the sample before any processing steps. wikipedia.org This labeled compound, often referred to as an internal standard or spike, is nearly identical in chemical and physical properties to the natural (unlabeled) analyte. researchgate.net
The key advantage of this technique is its ability to compensate for systematic errors that may occur during sample preparation, extraction, and analysis. isc-science.com Once the labeled standard has been added and has achieved equilibrium with the sample, any subsequent loss of the analyte during the workup procedure will be accompanied by a proportional loss of the labeled standard. isc-science.com Consequently, the ratio of the unlabeled analyte to the labeled standard remains constant. This makes SIDA exceptionally robust for analyzing trace compounds in complex matrices, such as food and environmental samples, where extraction efficiency can be variable and matrix effects can interfere with instrument response. researchgate.netmdpi.com
The successful application of SIDA for this compound hinges on the synthesis of a suitable isotopically labeled internal standard. Common stable isotopes used for this purpose include deuterium (B1214612) (²H or D) and carbon-13 (¹³C). researchgate.net The synthesis of labeled this compound can be approached through methods analogous to those used for other labeled pyrazinones. researchgate.net For instance, a potential route could involve the condensation of glyoxal (B1671930) with a labeled α-amino acid amide, followed by methylation using a labeled reagent like iodo[²H₃]methane to introduce a deuterated methoxy (B1213986) group. researchgate.net
During analysis, which is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the instrument distinguishes between the natural analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. mdpi.commdpi.com By measuring the ratio of the signal intensity of the analyte to that of the known amount of added standard, the original concentration of this compound in the sample can be calculated with high accuracy and reliability. wikipedia.orgmdpi.com This approach effectively mitigates issues related to ionization changes and matrix effects that can plague other quantification methods. mdpi.com
Table 1: Key Aspects of Isotope Dilution Analysis for this compound You can sort the table by clicking on the headers.
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Principle | Addition of a known amount of an isotopically labeled standard to the sample. Quantification is based on the measured ratio of the natural analyte to the labeled standard. wikipedia.org | Enables highly accurate and precise measurement, overcoming sample loss and matrix effects in complex samples. |
| Internal Standard | A stable isotope-labeled version of this compound (e.g., containing ²H or ¹³C). researchgate.net | A labeled standard, such as 5-([²H₃]methoxy)pyrazin-2(1H)-one or 5-methoxy-[¹³C₄]pyrazin-2(1H)-one, would be required. Its synthesis is a critical prerequisite. researchgate.net |
| Instrumentation | Typically requires mass spectrometry coupled with a chromatographic separation technique, such as GC-MS or LC-MS/MS. mdpi.commdpi.com | These techniques can separate the analyte from matrix interferences and differentiate between the mass of the natural compound and its labeled analogue. |
| Advantages | High accuracy and precision, compensation for extraction losses, and correction for matrix-induced signal suppression or enhancement. isc-science.com | Ideal for quantifying trace levels of this compound in challenging matrices like processed foods, beverages, or biological fluids. |
| Limitations | Requires the synthesis and purification of a suitable labeled internal standard, which can be costly and complex. isc-science.com | The availability of a custom-synthesized labeled standard is the main barrier to widespread adoption for this specific compound. |
Validation of Analytical Methods According to Regulatory Guidelines (e.g., ICH Q2(R1))
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. slideshare.netfood-safety.com This is a mandatory requirement in regulated industries to ensure that the data generated is reliable, reproducible, and accurate. iosrjournals.orgresearchgate.net The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a key guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which is widely recognized and applied globally. loesungsfabrik.deich.org Adherence to these guidelines provides a high degree of assurance in the quality of analytical data for a compound like this compound.
The validation process involves evaluating a set of specific performance characteristics. For a quantitative method aimed at determining the concentration of this compound, the following parameters, as defined by ICH Q2(R1), must be thoroughly investigated. ich.orgeuropa.eu
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For this compound, this would involve demonstrating that the analytical signal is not affected by other structurally similar pyrazinones or components from the sample matrix.
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a certified reference material) or by performing spike-recovery experiments where a known amount of this compound is added to a blank matrix. ich.org
Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time. ich.org
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org This is evaluated by analyzing a series of standards of this compound at different concentrations.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. europa.eu
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu This is a critical parameter for the analysis of trace contaminants or impurities.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org This provides an indication of its reliability during normal usage and its suitability for transfer between laboratories.
A comprehensive validation report containing all relevant data and calculated statistical results is compiled to document that the method is fit for purpose. europa.eu
Table 2: ICH Q2(R1) Validation Parameters for a Quantitative Method for this compound You can search the table using the input field below.
| Validation Parameter | ICH Q2(R1) Definition Summary | Typical Acceptance Criteria for a Quantitative Assay |
|---|---|---|
| Specificity | Ensures the signal is from the analyte of interest. Demonstrated by resolving the analyte from other substances and showing no interference from blank matrix. ich.org | Peak for this compound should be pure and well-resolved from other components. No significant signal at the analyte's retention time in blank samples. |
| Accuracy | Closeness of test results to the true value. Assessed via spike recovery on the matrix. ich.org | Mean recovery typically between 80-120% across the analytical range. |
| Precision (Repeatability) | Precision under the same conditions over a short time. ich.org | Relative Standard Deviation (RSD) should generally be ≤ 2%. |
| Precision (Intermediate) | Precision under variations within the same lab (e.g., different days, analysts). ich.org | RSD should generally be ≤ 3-5%, depending on the complexity of the method. |
| Linearity | Proportionality of results to concentration over a range. ich.org | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Range | Concentration interval where the method is accurate, precise, and linear. ich.org | Typically established from 80% to 120% of the target test concentration. For impurity testing, it must cover the reporting level to 120% of the specification. europa.eu |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with suitable accuracy and precision. europa.eu | Determined by signal-to-noise ratio (commonly S/N ≥ 10) or standard deviation of the response. Precision (RSD) at this level should meet predefined limits (e.g., ≤ 10-20%). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). ich.org | The results should not be significantly affected by the varied parameters, with RSD values remaining within acceptable limits. |
Green Chemistry Principles in the Synthesis of 5 Methoxypyrazin 2 1h One
Atom Economy Maximization in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.idnumberanalytics.com Reactions with high atom economy are inherently less wasteful. cognitoedu.org For the synthesis of pyrazinones like 5-methoxypyrazin-2(1H)-one, this principle encourages the design of synthetic pathways that minimize the formation of byproducts.
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Equation | Theoretical Maximum Atom Economy | Relevance to Pyrazinone Synthesis |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal, but less common for the core ring formation. |
| Condensation | A + B → C + H₂O | < 100% | A prevalent method for synthesizing the pyrazinone ring, where water is a common byproduct. |
| Substitution | A-B + C → A-C + B | < 100% | Often used for introducing substituents onto the pyrazinone core, leading to byproducts. |
This table illustrates the theoretical atom economy of different reaction types relevant to the synthesis of this compound.
The choice of reagents and reaction pathways is critical. For example, syntheses that proceed via a Wittig reaction, a common method in organic chemistry, often have low atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. beilstein-journals.org Therefore, alternative C-C bond-forming strategies with better atom economy are preferred. The development of catalytic methods, where a small amount of catalyst can facilitate the reaction without being consumed, is a powerful tool for improving atom economy. um-palembang.ac.id
Solvent Minimization and Utilization of Alternative Solvents (e.g., Water as a Green Solvent)
A significant portion of chemical waste is generated from the use of organic solvents. beilstein-journals.org Green chemistry principles advocate for minimizing solvent use or replacing hazardous organic solvents with more environmentally benign alternatives. um-palembang.ac.id Water is an excellent "green" solvent due to its non-toxicity, availability, and non-flammability. oup.comijcce.ac.ir
Recent research has demonstrated the feasibility of synthesizing pyrazinones in water. For instance, a Linde Type A zeolite has been used as a heterogeneous catalyst for the condensation of amino acid amides with glyoxal (B1671930) in water, producing pyrazinones efficiently without the need for organic solvents or corrosive reagents. oup.com This "aquachemistry" approach has been shown to be robust, even enabling continuous-flow synthesis. oup.com Similarly, Lanthanum(III) acetate (B1210297) (La(OAc)₃) has been employed as a catalyst for the synthesis of quinoxalines and related heterocycles in water, offering high yields and the potential for catalyst recycling. ijcce.ac.ir
Deep eutectic solvents (DESs), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, represent another class of green solvents. nih.govdntb.gov.ua They are often biodegradable, non-toxic, and can be prepared from renewable sources. dntb.gov.ua The synthesis of 1-alkyl-3,5-diaryl trisubstituted 2(1H)-pyrazinones has been successfully carried out in choline (B1196258) chloride-based DESs, demonstrating their potential as alternatives to conventional organic solvents. nih.gov
Solvent-free synthesis, often achieved through mechanochemistry (grinding or milling), is another effective strategy for waste minimization. beilstein-journals.orgresearchgate.net This technique eliminates the need for solvents altogether, leading to cleaner reactions and simpler work-up procedures. researchgate.net
Energy Efficiency in Chemical Transformations (e.g., Microwave-Assisted Synthesis, Mechanochemistry)
Reducing energy consumption is a key tenet of green chemistry, aiming to minimize the environmental and economic costs associated with chemical production. um-palembang.ac.idslideshare.net This can be achieved by designing reactions that occur at ambient temperature and pressure. When heating is necessary, alternative energy sources like microwave irradiation are often more efficient than conventional heating methods. ajol.info
Microwave-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazinones. nih.govrsc.orgnih.gov Microwave heating can significantly reduce reaction times and, in some cases, improve product yields. ajol.infodergipark.org.tr For example, the synthesis of 3,5-diaryl-2(1H)-pyrazinones has been achieved using microwave irradiation, demonstrating a more energy-efficient alternative to conventional heating. nih.govrsc.org
Mechanochemistry, the use of mechanical force to induce chemical reactions, is another energy-efficient technique. beilstein-journals.orgucl.ac.uknih.gov By grinding or milling reactants together, often in the absence of a solvent, chemical transformations can be achieved with minimal energy input. beilstein-journals.org This solvent-free approach not only saves energy but also reduces waste. researchgate.net While specific applications to this compound are still emerging, the successful mechanochemical synthesis of related pyrazinone and pyrazoline derivatives highlights its potential. researchgate.netucl.ac.uk
Table 2: Comparison of Energy-Efficient Synthetic Techniques
| Technique | Principle | Advantages for Pyrazinone Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid and uniform heating of the reaction mixture. ajol.info | Reduced reaction times, potentially higher yields, and improved energy efficiency compared to conventional heating. nih.govajol.info |
| Mechanochemistry | Use of mechanical force (grinding, milling) to initiate reactions. beilstein-journals.orgnih.gov | Often solvent-free, reduces energy consumption, and can lead to the formation of novel products. ucl.ac.uknih.gov |
This table summarizes the principles and benefits of microwave-assisted synthesis and mechanochemistry for the energy-efficient production of pyrazinones.
Design for Less Hazardous Syntheses and Waste Prevention Strategies
The ideal chemical synthesis should use and generate substances with little or no toxicity to human health and the environment. nih.govskpharmteco.comscispace.com This principle guides chemists to select safer reagents and design inherently safer processes. Waste prevention is a proactive approach that focuses on minimizing waste at the source rather than treating it after it has been created. um-palembang.ac.idnih.govjchr.org
In the synthesis of this compound, this involves avoiding hazardous reagents and solvents. For example, traditional methods might employ toxic or corrosive chemicals. Green synthetic routes prioritize the use of safer alternatives. researchgate.net The use of heterogeneous catalysts, such as zeolites, can contribute to less hazardous processes as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. oup.com
A comprehensive waste management strategy is crucial. nih.gov This includes:
Source Reduction: Optimizing reactions to produce less waste. jchr.org
Recycling and Reuse: Recovering and reusing solvents and catalysts. ijcce.ac.ir
Treatment: When waste is unavoidable, it should be treated to reduce its hazard before disposal. nih.gov
The synthesis of 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates, often involves the use of oxalyl halides, which are hazardous. nih.govrsc.org Developing alternative, less hazardous methods for introducing halogen atoms or finding different synthetic pathways that avoid these intermediates altogether are active areas of research.
Reduction of Unnecessary Derivatization Steps in Multi-Step Syntheses
Protecting-group-free synthesis requires the development of highly chemoselective reactions that can target a specific functional group in the presence of others. nih.gov In the context of this compound synthesis, this could involve, for example, the direct and selective methoxylation of a pyrazinone precursor without having to protect other reactive sites on the molecule.
One strategy to avoid protecting groups is to carefully design the synthetic route to take advantage of the inherent reactivity of the intermediates. For instance, a simple pathway for preparing 5-methyl-2(1H)-pyrazinones from dipeptidyl chloromethyl ketones involves a deprotection-cyclization sequence where the removal of a Boc protecting group with HCl/1,4-dioxane is immediately followed by the cyclization to form the pyrazinone ring. nih.govrsc.org While this example still uses a protecting group, the sequential nature of the deprotection and cyclization minimizes intermediate purification steps. The ultimate goal is to devise syntheses that proceed without the need for any protecting groups, leading to shorter, more efficient, and greener processes.
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-Methoxypyrazin-2(1H)-one, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis of pyrazine derivatives often involves condensation reactions or functional group modifications. For example, regioselective synthesis of pyrazoles from N-tosylhydrazones (as in ) can be adapted by substituting starting materials with methoxy-containing precursors. Optimization may include varying solvents (e.g., ethanol vs. acetic acid), catalysts (e.g., HCl or sodium acetate), and temperature (reflux vs. room temperature). Reaction progress should be monitored via TLC or HPLC .
- Data Consideration : highlights the use of HPLC (≥95% purity) and 1H NMR for validating structural integrity, which can be applied to confirm successful synthesis .
Q. How can the structure of this compound be reliably characterized using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Assign peaks based on chemical shifts of methoxy (δ ~3.8-4.0 ppm) and pyrazinone ring protons (δ ~7.0-8.5 ppm). Compare with similar compounds, such as 5-Methoxypyrazin-2-amine () .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (C₅H₆N₂O₂, MW 126.11).
- X-ray Crystallography : If single crystals are obtained, crystallographic data (as in ) can resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of methoxy group introduction in pyrazine derivatives?
- Methodology : Study reaction intermediates via in-situ FTIR or trapping experiments. demonstrates regioselective pyrazole formation using N-tosylhydrazones, suggesting that electron-withdrawing groups (e.g., methoxy) may direct substitution patterns. Computational methods (DFT) can model transition states to predict regioselectivity .
- Data Contradictions : Conflicting results in regioselectivity between similar compounds (e.g., vs. 12) may arise from steric effects or solvent polarity. Systematic screening of reaction parameters is critical .
Q. How do structural modifications (e.g., substituent position on the pyrazine ring) influence the compound’s bioactivity?
- Methodology :
- In vitro assays : Test antimicrobial or enzyme inhibitory activity using protocols from (e.g., disc diffusion for antimicrobial screening).
- SAR Analysis : Compare this compound with analogs like 5-Methylpyrazin-2-amine ( ) to identify critical functional groups.
- Docking Studies : Use crystal structures of target proteins (e.g., SIRT1 from ) to predict binding modes .
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodology :
- Variable Temperature NMR : Assess tautomeric equilibria (e.g., keto-enol forms) by acquiring spectra at different temperatures.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track signal assignments (as in for pyrimidine intermediates).
- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities. ’s HPLC purity data ensures impurities are not misinterpreted as tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
